N-Cyclohexylmethyl-2,4,6-trichloroaniline
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Overview
Description
N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylmethyl-2,4,6-trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used for the chlorination of aniline derivatives.
Cyclohexylmethyl Chloride: Utilized in the alkylation step to introduce the cyclohexylmethyl group.
Major Products Formed
The primary product formed from the chlorination of aniline is 2,4,6-trichloroaniline, which is then converted to this compound through subsequent reactions .
Scientific Research Applications
N-Cyclohexylmethyl-2,4,6-trichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.
2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.
Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.
Uniqueness
N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,4,6-trichloro-N-(cyclohexylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQZKYIBVNTBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444146 |
Source
|
Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-94-7 |
Source
|
Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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